1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde, followed by condensation with phenyl isocyanate. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-bromophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This unique structure-activity relationship contributes to its potent biological activities and makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5/c18-12-5-4-8-14(9-12)23-17-15(10-21-23)16(19-11-20-17)22-13-6-2-1-3-7-13/h1-11H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUGHOFGFULQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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